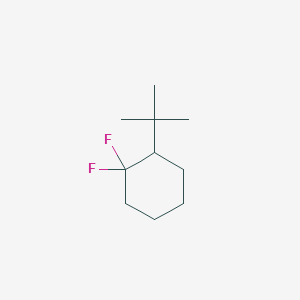![molecular formula C10H13BrN2OS B13202657 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is a complex organic compound with the molecular formula C₁₀H₁₃BrN₂OS. This compound is characterized by the presence of a bromine atom, an ethyl group, and a unique bicyclic structure containing oxygen and sulfur atoms. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[410]heptan-1-yl}-1H-pyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or titanium tetrachloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The bicyclic structure containing sulfur can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Catalysts: Palladium or titanium tetrachloride for various transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bicyclic structure may allow it to fit into specific binding sites, while the bromine atom and other functional groups can participate in various interactions, such as hydrogen bonding or van der Waals forces.
類似化合物との比較
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar reactivity but lacking the bicyclic structure.
1-Ethyl-5-bromopyrazole: Another related compound with an ethyl group and bromine atom but without the bicyclic structure.
7-Oxa-3-thiabicyclo[4.1.0]heptane: A compound containing the bicyclic structure but without the pyrazole ring.
Uniqueness
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is unique due to its combination of a pyrazole ring, an ethyl group, and a bicyclic structure containing both oxygen and sulfur atoms. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .
特性
分子式 |
C10H13BrN2OS |
|---|---|
分子量 |
289.19 g/mol |
IUPAC名 |
4-bromo-1-ethyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl)pyrazole |
InChI |
InChI=1S/C10H13BrN2OS/c1-2-13-9(7(11)5-12-13)10-6-15-4-3-8(10)14-10/h5,8H,2-4,6H2,1H3 |
InChIキー |
SMXAUCGXDJZMDC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)Br)C23CSCCC2O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
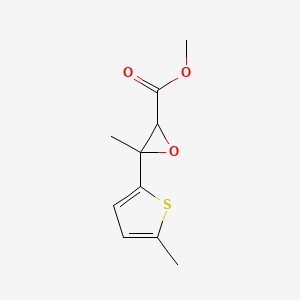
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
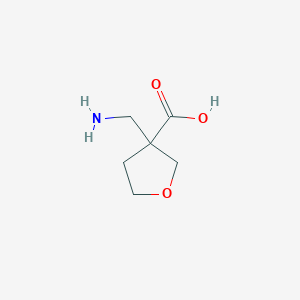
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)


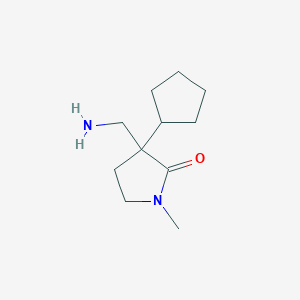
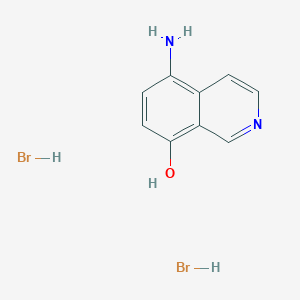
![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)
